molecular formula C4HBr3F2N2 B2459292 2,4,5-Tribromo-1-(difluoromethyl)imidazole CAS No. 2551116-49-3

2,4,5-Tribromo-1-(difluoromethyl)imidazole

Cat. No. B2459292
M. Wt: 354.775
InChI Key: VXYWJMIHCRGSIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,4,5-Tribromo-1-(difluoromethyl)imidazole” is a chemical compound with the CAS Number: 2551116-49-3 . It has a molecular weight of 354.77 . The compound is typically used in laboratory settings .


Molecular Structure Analysis

The InChI code for “2,4,5-Tribromo-1-(difluoromethyl)imidazole” is 1S/C4HBr3F2N2/c5-1-2 (6)11 (4 (8)9)3 (7)10-1/h4H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,4,5-Tribromo-1-(difluoromethyl)imidazole” are not fully detailed in the available resources. It has a molecular weight of 354.77 .

Scientific Research Applications

Synthesis and Medicinal Chemistry

2,4,5-Tribromo-1-(difluoromethyl)imidazole is utilized in the synthesis of imidazole derivatives, which are significant in medicinal chemistry for their bioactivity. The unique electron-rich nature of the imidazole ring enables these derivatives to bind with various enzymes and receptors in biological systems, demonstrating a wide range of therapeutic potentials. For example, imidazole-based compounds have been explored for their anticancer, antifungal, antibacterial, and anti-inflammatory properties, showcasing the structural versatility and development value of these molecules in drug discovery and medicinal research (Zhang et al., 2014).

Catalysis and Materials Science

In materials science, 2,4,5-Tribromo-1-(difluoromethyl)imidazole serves as a precursor or component in the synthesis of advanced materials. Its derivatives, particularly those involving imidazole frameworks, have been applied in creating nanocomposites and catalysts. For instance, graphene oxide–chitosan bionanocomposites have been employed as efficient nanocatalysts for the synthesis of trisubstituted imidazoles under solvent-free conditions, highlighting the eco-friendly and green chemistry aspects of these materials (Maleki & Paydar, 2015).

Environmental and Corrosion Science

Imidazole derivatives, including those synthesized from 2,4,5-Tribromo-1-(difluoromethyl)imidazole, find applications in corrosion science as well. They have been investigated as corrosion inhibitors for metals in various acidic solutions, demonstrating the ability to provide protective layers and prevent corrosion efficiently. This application is crucial in extending the lifespan of metals used in industrial and construction contexts, thereby reducing maintenance costs and environmental impact (Prashanth et al., 2021).

Safety And Hazards

While specific safety and hazard information for “2,4,5-Tribromo-1-(difluoromethyl)imidazole” is not available, it’s generally recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling similar chemical compounds .

properties

IUPAC Name

2,4,5-tribromo-1-(difluoromethyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBr3F2N2/c5-1-2(6)11(4(8)9)3(7)10-1/h4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYWJMIHCRGSIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N(C(=N1)Br)C(F)F)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBr3F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-Tribromo-1-(difluoromethyl)imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.